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Compound of Interest

Compound Name: GSK2256098

Cat. No.: B612001 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational research and

discovery of GSK2256098, a pivotal small molecule inhibitor of Focal Adhesion Kinase (FAK).

The document details its mechanism of action, summarizes key quantitative data from

preclinical and early clinical studies, outlines experimental methodologies, and visualizes the

critical signaling pathways and workflows involved in its initial evaluation.

Introduction: Targeting a Key Node in Cancer
Progression
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical

signaling hub, integrating signals from integrins and growth factor receptors to regulate

essential cellular processes.[1][2] In numerous cancer types, FAK is overexpressed and

hyperactivated, playing a significant role in tumor growth, survival, invasion, and migration.[1]

[3][4] This central role in malignancy established FAK as a promising therapeutic target for

cancer treatment.[5][6] GSK2256098 emerged from these efforts as a potent and selective FAK

inhibitor with the potential for antineoplastic and antiangiogenic activity.[7][8]

Mechanism of Action: Potent and Selective FAK
Inhibition
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GSK2256098 is a potent, selective, reversible, and ATP-competitive inhibitor of FAK kinase

activity.[9] Its primary mechanism involves targeting the FAK autophosphorylation site, Tyrosine

397 (Y397).[9][10][11] Phosphorylation at this site is a requisite step for FAK activation,

creating a high-affinity binding site for Src family kinases, which in turn triggers downstream

signaling cascades.[12][13]

By inhibiting FAK Y397 phosphorylation, GSK2256098 effectively blocks the activation of key

downstream pro-survival and proliferative pathways, including the PI3K/Akt and ERK/MAPK

signaling cascades.[7][9][11] The cellular consequences of this inhibition are significant, leading

to:

Inhibition of tumor cell migration, proliferation, and survival.[7]

Induction of apoptosis (programmed cell death).[9]

Attenuation of abnormal cell growth and motility.[9][11]

GSK2256098 demonstrates high selectivity for FAK, with approximately 1000-fold greater

specificity for FAK over its closest family member, Pyk2.[11][13][14]

Quantitative Data Summary
The early evaluation of GSK2256098 involved extensive in vitro and in vivo studies, followed

by Phase I clinical trials. The quantitative findings from this research are summarized below.

Table 1: In Vitro Activity of GSK2256098
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Parameter Value
Cell
Lines/Conditions

Citation

Apparent Ki 0.4 nM FAK Kinase Assay [9]

Enzymatic IC50 1.5 nM FAK Kinase Assay [13][15]

Cellular IC50 8.5 nM

U87MG

(Glioblastoma) - FAK

Y397 Phosphorylation

[9][11][14]

12 nM
A549 (Lung) - FAK

Y397 Phosphorylation
[9][11][16]

15 nM

OVCAR8 (Ovarian) -

FAK Y397

Phosphorylation

[9][11][16]

| Inhibition Range | <20% to >90% | 6 Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

(0.1–10 μM) |[10][11] |

Table 2: Key Preclinical In Vivo Efficacy of GSK2256098
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Cancer Model Treatment Key Finding Citation

Ovarian Cancer
GSK2256098
Monotherapy

58% decrease in
mean tumor weight
vs. control
(p=0.038)

[17]

(Orthotopic Mouse

Model)

GSK2256098 +

Pazopanib

71% decrease in

mean tumor weight

vs. Pazopanib alone

(p=0.04)

[17]

GSK2256098 +

Docetaxel

44% decrease in

mean tumor weight

vs. Docetaxel alone

(p=0.17)

[17]

Uterine Cancer GSK2256098

Lower tumor weights

and fewer metastases

in PTEN-mutant

model

[9]

(Ishikawa Orthotopic

Model)

Lower microvessel

density (CD31), less

proliferation (Ki67),

higher apoptosis

(TUNEL)

[9]

Glioblastoma GSK2256098

Dose- and time-

dependent inhibition

of pFAK

[13][15][18]

| (U87MG Xenograft) | | | |

Table 3: Phase I Clinical Trial Data in Recurrent Glioblastoma
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Parameter Value/Observation Citation

Dose Cohorts
500 mg, 750 mg, 1000 mg
(all twice daily)

[13][19]

Maximum Tolerated Dose

(MTD)
1000 mg twice daily [15][19]

Dose-Limiting Toxicities (DLTs) Cerebral Edema [15][19]

Best Response
Stable Disease in 3 of 13

patients
[19]

[11C]GSK2256098 PET

Substudy (VT Estimates)
Tumor Tissue: 0.9 [18][19]

Surrounding T2 Enhancing

Areas: 0.5
[18][19]

| | Normal Brain: 0.4 |[18][19] |

Table 4: Phase I Clinical Trial Data in Advanced Solid Tumors

Parameter Value/Observation Citation

Dose Escalation Range
80 mg to 1500 mg (twice
daily)

[20]

Maximum Tolerated Dose

(MTD)
1000 mg twice daily [20]

Most Frequent Adverse Events
Nausea (76%), Diarrhea

(65%), Vomiting (58%)
[20]

Pharmacodynamics (PD)
~80% reduction in pFAK Y397

at ≥750 mg BID doses
[20]

| Clinical Activity | Minor responses in melanoma and mesothelioma; Median PFS of 23.4

weeks in Merlin-negative mesothelioma |[20] |
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Key Experimental Protocols
Detailed methodologies were crucial for characterizing the activity of GSK2256098.

A. Western Blot Analysis for Phosphoprotein Levels This assay was used to quantify the

inhibition of FAK and its downstream targets.

Cell Culture and Treatment: Cancer cell lines (e.g., PDAC, U87MG) were cultured to ~70%

confluence.[9]

Incubation: Cells were incubated with varying concentrations of GSK2256098 (e.g., 0.1–10

μM) for specified times (e.g., 1 hour).[11]

Lysis: Cells were harvested and lysed to extract total protein.

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred

to a PVDF membrane.

Immunoblotting: Membranes were probed with primary antibodies specific for phospho-FAK

(Y397), total FAK, phospho-Akt (Ser473), total Akt, phospho-ERK (Thr202/Tyr204), and total

ERK.[11]

Detection: Following incubation with secondary antibodies, protein bands were visualized

using chemiluminescence and quantified.

B. Clonogenic Survival Assay This method assessed the long-term proliferative capacity of

cells after drug treatment.

Initial Treatment: Pancreatic ductal adenocarcinoma (PDAC) cells were cultured in 6-well

plates to ~70% confluence.[9]

Drug Exposure: Cells were treated with GSK2256098 (0.1-10 μM) for 48 or 72 hours.[9]

Re-seeding: Following treatment, cells were harvested, counted, and re-seeded at a low

density in fresh medium without the drug.

Colony Formation: Cells were allowed to grow for approximately 9 days until visible colonies

formed.[9]
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Staining and Counting: Colonies were stained with a clonogenic reagent (e.g., crystal violet)

and counted to determine the surviving fraction compared to untreated controls.[9]

C. Orthotopic Murine Xenograft Model In vivo efficacy was tested using models that mimic

human disease.

Cell Implantation: Human cancer cells (e.g., Ishikawa uterine cancer cells) were surgically

implanted into the corresponding organ of immunodeficient mice.[9]

Treatment Initiation: Once tumors were established, mice were randomized into control and

treatment groups. GSK2256098 was administered orally.

Monitoring: Tumor growth and animal health were monitored regularly.

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised

and weighed.[9]

Immunohistochemistry (IHC): Tumor tissues were processed for IHC analysis to assess

microvessel density (CD31), cell proliferation (Ki67), and apoptosis (TUNEL assay).[9]

D. [11C]GSK2256098 PET Substudy in Glioblastoma Patients This clinical protocol was

designed to assess drug penetration across the blood-brain barrier (BBB).[19]

Patient Treatment: Patients with recurrent glioblastoma were treated with oral GSK2256098.

[19]

Radiotracer Administration: Between days 9 and 20 of treatment, patients received a single

intravenous microdose of radiolabeled [11C]GSK2256098.[19]

PET Scanning: Dynamic PET scans were acquired over 90 minutes to track the

biodistribution and kinetics of the radiotracer in the brain.[19]

Pharmacokinetic Sampling: Parallel blood samples were collected to measure plasma

concentrations of the drug.[19]

Data Analysis: The volume of distribution (VT) of [11C]GSK2256098 was calculated for

tumor tissue, surrounding areas, and normal brain to quantify drug penetration.[19]
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Mandatory Visualizations
Diagram 1: FAK Signaling Pathway and GSK2256098 Inhibition

Caption: FAK activation by receptors and its inhibition by GSK2256098.

Diagram 2: Experimental Workflow for In Vitro Characterization

Caption: Workflow for assessing GSK2256098's effects on cancer cells.

// Define node styles drug [fillcolor="#EA4335", fontcolor="#FFFFFF"]; target

[fillcolor="#FBBC05", fontcolor="#202124"]; pathway [fillcolor="#4285F4",

fontcolor="#FFFFFF"]; effect [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define nodes A [drug, label="GSK2256098\nAdministration"]; B [target, label="Inhibition of

FAK\nKinase Activity (pY397)"]; C [pathway, label="Suppression of\nPI3K/Akt & ERK

Pathways"]; D [effect, label="Decreased\nCell Proliferation"]; E [effect, label="Decreased\nCell

Migration & Invasion"]; F [effect, label="Increased\nApoptosis"];

// Define relationships A -> B [label="causes", fontcolor="#202124"]; B -> C [label="leads to",

fontcolor="#202124"]; C -> {D, E, F} [label="results in", fontcolor="#202124"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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